molecular formula C22H15ClN2OS B5136977 N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B5136977
M. Wt: 390.9 g/mol
InChI Key: ZOSLCPSZJMYIGP-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This molecule is a member of the thiazole family of compounds and has been shown to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been shown to bind to tubulin, a protein that plays a critical role in cell division. This binding inhibits the polymerization of tubulin, which is required for cell division. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is its high potency and specificity. This makes it an ideal candidate for use in lab experiments, where precise control over the experimental conditions is required. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. One area of research is in the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, research is needed to explore the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential applications in medical research. Its high potency and specificity make it an ideal candidate for use in lab experiments, and its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves the reaction of 4-chlorobenzaldehyde with thiourea and phenylacetic acid in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to form this compound. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may be a potential candidate for cancer therapy.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-18-13-11-15(12-14-18)19-20(16-7-3-1-4-8-16)27-22(24-19)25-21(26)17-9-5-2-6-10-17/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSLCPSZJMYIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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